2-MAPB (hydrochloride)
Overview
Description
2-MAPB (hydrochloride), also known as 1-(1-benzofuran-2-yl)-N-methylpropan-2-amine hydrochloride, is a synthetic compound belonging to the benzofuran class of chemicals. It is a designer drug with empathogenic effects, similar to other substituted benzofuran derivatives such as 6-APB and 5-MAPB.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-MAPB (hydrochloride) typically involves the reaction of 2-benzofuran with N-methylpropan-2-amine. The process includes several steps:
Formation of the Benzofuran Ring: The initial step involves the formation of the benzofuran ring through cyclization reactions.
Alkylation: The benzofuran ring is then alkylated with N-methylpropan-2-amine under controlled conditions.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of 2-MAPB (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
2-MAPB (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: Substitution reactions can occur at the benzofuran ring or the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are commonly used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran oxides, while reduction may produce amine derivatives .
Scientific Research Applications
2-MAPB (hydrochloride) has been studied for various scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of benzofuran derivatives.
Biology: The compound is studied for its effects on neurotransmitter release and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of mood disorders.
Industry: It is used in the development of new psychoactive substances and as a tool for forensic analysis.
Mechanism of Action
2-MAPB (hydrochloride) exerts its effects primarily by acting as a monoamine releaser. It has a high affinity for serotonin receptors, particularly the 5-HT2 receptor subtypes. The compound increases the extracellular levels of serotonin by promoting its release and inhibiting its reuptake. This leads to enhanced serotonergic neurotransmission, which is associated with its empathogenic effects .
Comparison with Similar Compounds
2-MAPB (hydrochloride) is similar to other substituted benzofuran derivatives such as:
6-APB: Known for its entactogenic effects and similar pharmacological profile.
5-MAPB: Shares similar empathogenic properties but differs in its receptor binding affinity.
Dimemebfe: Another benzofuran derivative with distinct pharmacological effects.
Uniqueness
What sets 2-MAPB (hydrochloride) apart is its higher activity as a directly acting agonist of 5-HT2 receptor subtypes and its somewhat greater toxicity compared to other similar compounds .
Properties
IUPAC Name |
1-(1-benzofuran-2-yl)-N-methylpropan-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO.ClH/c1-9(13-2)7-11-8-10-5-3-4-6-12(10)14-11;/h3-6,8-9,13H,7H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEDMUZZETVRTFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=CC=CC=C2O1)NC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100389-74-0 | |
Record name | 2-(2-(Methylamino)propyl)benzofuran hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100389740 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(2-(METHYLAMINO)PROPYL)BENZOFURAN HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/036407P68N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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